Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
CAS No.:
Cat. No.: VC16261128
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O3 |
|---|---|
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | ethyl 3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
| Standard InChI | InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
| Standard InChI Key | RGIZGVYUEGDZIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Introduction
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a synthetic organic compound that combines elements of quinoline chemistry with benzoate functionality. It is classified as an aromatic amine and an ester, specifically an ethyl ester of benzoic acid, modified with a quinoline moiety. The compound is identified by the Chemical Abstracts Service (CAS) number 1315343-45-3 and has a molecular weight of 356.8 g/mol .
Synthesis
The synthesis of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. These steps may include refluxing in organic solvents, using coupling agents like carbodiimides, and purification methods such as column chromatography. The specific reaction conditions, such as temperature, solvents (e.g., ethanol), and catalysts (e.g., sulfuric acid), can significantly influence yield and purity.
Potential Applications
Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is anticipated to exhibit significant biological activity due to its structural features, making it a subject of interest in drug development.
Chemical Reactions
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can participate in various chemical reactions, such as nucleophilic substitution, where the chlorine atom can be replaced by other functional groups. The reactivity of this compound can be influenced by factors such as pH, temperature, and solvent choice.
Research Findings
While specific mechanisms for Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate are not widely documented in literature, compounds with similar structures often exhibit biological activities through interactions with cellular targets. Further studies are required to elucidate the precise mechanisms and biological targets for this compound.
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